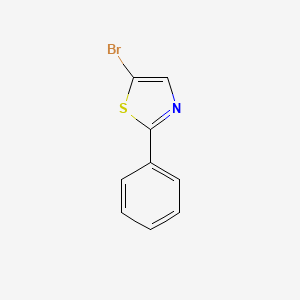

5-Bromo-2-phenylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCVVLWIDBXNFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543429 | |

| Record name | 5-Bromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-67-6 | |

| Record name | 5-Bromo-2-phenyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-phenylthiazole CAS number and properties

An In-depth Technical Guide to 5-Bromo-2-phenylthiazole: Properties, Synthesis, and Applications

Abstract

This compound is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the electron-rich thiazole ring, provides a versatile handle for synthetic modifications, particularly through metal-catalyzed cross-coupling reactions. This guide offers a comprehensive overview of the core physicochemical properties, a detailed representative synthesis protocol, and the significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. As a key intermediate, this compound enables the construction of diverse molecular libraries essential for modern drug discovery programs.

Core Chemical Identity and Properties

This compound is a solid compound at room temperature, identifiable by its unique combination of a phenyl group at the 2-position and a bromine atom at the 5-position of the thiazole ring. This substitution pattern is crucial for its chemical reactivity and utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 53715-67-6 | [1] |

| Molecular Formula | C₉H₆BrNS | [1] |

| Molecular Weight | 240.12 g/mol | [1] |

| IUPAC Name | 5-bromo-2-phenyl-1,3-thiazole | |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis and Mechanistic Insights

The synthesis of substituted thiazoles is a cornerstone of heterocyclic chemistry, with the Hantzsch thiazole synthesis being a classic and reliable method. For this compound, a logical approach involves the condensation of thiobenzamide with a brominated three-carbon electrophile. This method provides direct access to the target heterocycle.

Representative Synthetic Protocol: Modified Hantzsch Synthesis

This protocol describes a plausible and efficient one-pot synthesis of this compound from thiobenzamide and a suitable C3-electrophile. The choice of a brominated α-haloketone or aldehyde is critical for introducing the bromine at the desired 5-position.

Step 1: Reagent Preparation

-

Dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

In a separate flask, prepare a solution of 2,3-dibromopropanal (1.1 equivalents).

Step 2: Cyclocondensation

-

Cool the thiobenzamide solution in an ice bath to 0°C.

-

Add the 2,3-dibromopropanal solution dropwise to the stirred thiobenzamide solution. The nucleophilic sulfur of the thioamide attacks the aldehyde carbon, initiating the condensation.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

-

Upon completion, neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. This step facilitates the final cyclization and aromatization.

-

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Step 4: Purification

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound in synthetic chemistry lies in the reactivity of the C-Br bond at the 5-position. This site is an excellent electrophilic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for creating rigid molecular scaffolds.

-

Heck Coupling: Reaction with alkenes to form substituted olefins.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, allowing for the introduction of various nitrogen-containing functional groups.

This synthetic versatility makes this compound a preferred intermediate for generating libraries of compounds for high-throughput screening in drug discovery.

Caption: Mechanism of CYP51 inhibition by 2-phenylthiazole derivatives.

Other Therapeutic Areas

The bromothiazole scaffold is also being explored for other therapeutic targets. For instance, related 5-bromo-2-aminothiazole derivatives have been investigated as potential inhibitors of the endocannabinoid hydrolase MAGL (monoacylglycerol lipase), indicating the broad potential of this chemical class in targeting various disease pathways. [2]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | |

| Eye Irritation | H320 | Causes eye irritation | |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Precautionary Statements: P261, P280, P301+P312, P302+P352, P305+P351+P338.

Conclusion

This compound is a high-value synthetic intermediate whose importance is rooted in the strategic placement of a reactive bromine atom on the biologically relevant 2-phenylthiazole core. Its ability to undergo a wide array of cross-coupling reactions makes it an indispensable tool for medicinal chemists aiming to synthesize novel and diverse small molecules. With proven applications in the development of potent antifungal agents and potential in other therapeutic areas, this compound will continue to be a compound of significant interest to researchers in both academic and industrial drug discovery settings.

References

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-phenylthiazole from 2-amino-5-phenylthiazole

Introduction: The Strategic Importance of 5-Bromo-2-phenylthiazole

This compound is a pivotal building block in the landscape of medicinal chemistry and materials science. The strategic placement of a reactive bromine atom on the phenylthiazole core, a scaffold present in numerous bioactive compounds, renders it a versatile intermediate for the synthesis of novel therapeutic agents and functional materials.[1][2] Its utility in drug discovery is underscored by its role as a precursor for introducing diverse functionalities through cross-coupling reactions, enabling the exploration of vast chemical space in the quest for new medicines.[2] This guide provides a comprehensive technical overview of a primary synthetic route to this valuable compound: the conversion of 2-amino-5-phenylthiazole via a Sandmeyer-type reaction.[1]

Reaction Principle and Mechanism: A Tale of Diazotization and Radical Substitution

The transformation of 2-amino-5-phenylthiazole to this compound is elegantly achieved through the Sandmeyer reaction. This well-established method involves two key stages: the diazotization of the primary aromatic amine followed by a copper(I)-catalyzed substitution of the diazonium group with a bromide.[3][4]

Part 1: Diazotization - The Formation of a Reactive Intermediate

The initial step is the conversion of the 2-amino group into a highly reactive diazonium salt. This is typically accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[3][5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[5]

The mechanism of diazotization proceeds as follows:

-

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid.[6][7]

-

Nucleophilic attack of the amino group on the nitrosonium ion.[5][6]

-

A series of proton transfers and the eventual elimination of a water molecule to form the stable diazonium salt.[5][6]

Part 2: The Sandmeyer Reaction - Copper-Catalyzed Bromination

The second stage involves the reaction of the diazonium salt with a copper(I) halide, specifically copper(I) bromide (CuBr).[4] The copper(I) catalyst facilitates the replacement of the diazonium group with a bromide ion, accompanied by the liberation of nitrogen gas.[3] The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4] This involves a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then abstracts a bromide from a copper(II) species, regenerating the copper(I) catalyst and forming the desired aryl bromide.[4]

Caption: Mechanism of the Sandmeyer Reaction.

Detailed Experimental Protocol

This protocol is a synthesized procedure based on established methodologies for the Sandmeyer reaction on aminothiazoles.[1][8]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Concentration |

| 2-Amino-5-phenylthiazole | C₉H₈N₂S | 176.24 | >98% |

| Hydrobromic Acid | HBr | 80.91 | 48% aqueous solution |

| Sodium Nitrite | NaNO₂ | 69.00 | >97% |

| Copper(I) Bromide | CuBr | 143.45 | >98% |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous |

| Deionized Water | H₂O | 18.02 | - |

| Ice | H₂O (solid) | 18.02 | - |

Step-by-Step Procedure

Part A: Diazotization

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 1 equivalent of 2-amino-5-phenylthiazole in an aqueous solution of hydrobromic acid (HBr).[1]

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization process.[3]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in deionized water. Add this solution dropwise to the cooled amine solution while stirring vigorously, ensuring the temperature does not exceed 5 °C.[1][3]

-

Stirring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt.[1]

Part B: Sandmeyer Reaction

-

Catalyst Preparation: In a separate flask, prepare a solution of a catalytic amount of copper(I) bromide (CuBr) in HBr.[1]

-

Addition of Diazonium Salt: Slowly and carefully add the freshly prepared, cold diazonium salt solution to the CuBr solution with constant stirring.[3] Vigorous evolution of nitrogen gas (effervescence) should be observed.[3]

-

Warming and Completion: Once the addition is complete, allow the reaction mixture to warm to room temperature. Subsequently, gently heat the mixture to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[3]

Part C: Work-up and Purification

-

Cooling and Extraction: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3][8]

-

Washing: Combine the organic layers and wash them sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[8]

-

Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several self-validating checks throughout the procedure:

-

Temperature Control: Strict adherence to the 0-5 °C range during diazotization is paramount. A temperature excursion can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.[3]

-

Visual Cues: The evolution of nitrogen gas during the Sandmeyer reaction is a clear indicator that the desired transformation is occurring.[3] The cessation of gas evolution signifies the reaction's completion.

-

TLC Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material and the formation of the product.[8]

-

Product Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques such as melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry, and compared against literature values.

Safety Considerations

-

Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be prepared and used in solution without isolation.

-

Hydrobromic Acid: HBr is a corrosive acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Nitrogen Gas Evolution: The reaction releases a significant amount of nitrogen gas. Ensure the reaction vessel is not sealed to avoid pressure buildup.

Conclusion

The Sandmeyer reaction provides a reliable and efficient pathway for the synthesis of this compound from 2-amino-5-phenylthiazole. By carefully controlling the reaction conditions, particularly the temperature during diazotization, and by following a systematic work-up and purification procedure, researchers can obtain this valuable intermediate in good yield and high purity. This guide, grounded in established chemical principles and protocols, offers a solid foundation for the successful synthesis of this compound, thereby facilitating further research and development in medicinal chemistry and materials science.

References

- The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles - Benchchem.

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.

- 2-Bromo-5-phenylthiazole | 133311-51-0 - Benchchem.

- Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - NIH.

- Application Notes and Protocols: Copper(I) Bromide Catalyzed Sandmeyer Reaction - Benchchem.

-

Sandmeyer reaction - Wikipedia. Available at: [Link]

-

Catalytic Sandmeyer Bromination - Organic Chemistry Portal. Available at: [Link]

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC.

-

Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

-

Diazotisation - Organic Chemistry Portal. Available at: [Link]

-

Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4 - ResearchGate. Available at: [Link]

-

The Reaction of Amines with Nitrous Acid - Chemistry Steps. Available at: [Link]

-

Diazotization reaction: Mechanism and Uses - Online Chemistry notes. Available at: [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-phenylthiazole

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Bromo-2-phenylthiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Introduction

This compound (CAS No. 53715-67-6) is a versatile synthetic intermediate, valued for its unique electronic and structural properties that arise from the combination of a phenyl ring, a thiazole moiety, and a reactive bromine atom.[1] The phenylthiazole core is a prominent scaffold in a variety of biologically active molecules.[2][3] Accurate and unambiguous structural confirmation and purity assessment are paramount in any research and development endeavor involving this compound. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure.

This guide will delve into the practical aspects of obtaining and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While publicly available experimental spectra for this specific compound are limited, this guide will present and analyze predicted data, grounded in established spectroscopic principles and supported by data from structurally related analogs. This approach provides a robust framework for researchers to anticipate and interpret their own experimental findings.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound dictates its spectroscopic signature. Understanding the electronic environment of each atom is key to deciphering the resulting spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Employ a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹H NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.90-7.80 | Multiplet | 2H | Phenyl H (ortho) | Deshielded due to proximity to the electron-withdrawing thiazole ring. |

| ~7.50-7.40 | Multiplet | 3H | Phenyl H (meta, para) | Typical chemical shift for monosubstituted benzene rings. |

| ~7.70 | Singlet | 1H | Thiazole H-4 | The lone proton on the thiazole ring, appearing as a singlet. |

Expert Insights: The spectrum is expected to be relatively simple, with two distinct regions corresponding to the aromatic protons of the phenyl ring and the single proton on the thiazole ring. The ortho protons of the phenyl group are expected to be the most downfield due to the anisotropic effect and electron-withdrawing nature of the thiazole ring. The singlet for the thiazole proton is a key diagnostic feature.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 75 MHz or 125 MHz NMR spectrometer is typically used.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2-5 seconds.

-

A higher number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the FID similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).

-

Predicted ¹³C NMR Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | Thiazole C-2 | Attached to two heteroatoms (N and S), resulting in significant deshielding. |

| ~145 | Thiazole C-5 | Attached to bromine, which has a moderate deshielding effect. |

| ~133 | Phenyl C (ipso) | The carbon of the phenyl ring attached to the thiazole ring. |

| ~130 | Phenyl C (para) | Standard chemical shift for an aromatic carbon. |

| ~129 | Phenyl C (meta) | Standard chemical shift for an aromatic carbon. |

| ~127 | Phenyl C (ortho) | Standard chemical shift for an aromatic carbon. |

| ~118 | Thiazole C-4 | The carbon bearing the single proton on the thiazole ring. |

Expert Insights: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The downfield chemical shift of the C-2 carbon of the thiazole ring is a characteristic feature of thiazole derivatives. The carbon attached to the bromine (C-5) will also be significantly downfield. The remaining aromatic carbons of the phenyl and thiazole rings will appear in the typical aromatic region (120-150 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on aromatic rings.[4] |

| ~1600, ~1470 | Medium-Strong | C=C and C=N stretching | Vibrations of the aromatic phenyl and thiazole rings. |

| ~1350 | Medium | Thiazole ring vibration | A characteristic vibration of the thiazole ring system. |

| ~840 | Strong | C-H out-of-plane bending | Can be indicative of the substitution pattern on the aromatic rings. |

| ~760, ~690 | Strong | C-H out-of-plane bending | Characteristic of a monosubstituted benzene ring. |

| Below 600 | Medium | C-Br stretch | The carbon-bromine bond vibration typically appears in the low-frequency region. |

Expert Insights: The IR spectrum will be dominated by absorptions characteristic of the aromatic rings. The C=C and C=N stretching vibrations within the phenyl and thiazole rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are particularly useful for confirming the substitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural information through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion.

Predicted Mass Spectrum Data and Interpretation:

| m/z | Ion | Rationale |

| 240/242 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |

| 161 | [M - Br]⁺ | Loss of the bromine radical. |

| 134 | [C₇H₄NS]⁺ | Fragmentation of the phenylthiazole core. |

| 103 | [C₆H₅S]⁺ | Phenylthio cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Expert Insights: The most diagnostic feature in the mass spectrum of this compound will be the molecular ion peak, which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 240 and 242), corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern will likely involve the loss of the bromine atom, followed by fragmentation of the thiazole and phenyl rings.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing a combination of NMR, IR, and MS, provides a self-validating system for its structural confirmation and purity assessment. This guide has detailed the expected spectroscopic data and provided the underlying rationale for their interpretation, empowering researchers to confidently characterize this important synthetic building block. The provided protocols serve as a robust starting point for laboratory investigations, ensuring the generation of high-quality, reliable data.

References

-

PubChem. 5-Bromo-2-phenyl-1,3-thiazole. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13546649, 5-Bromo-2-phenyl-1,3-thiazole. Retrieved January 11, 2026 from [Link].

- Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471–1474.

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Ghabbour, H. A., et al. (2013). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1069.

-

University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

RSC Medicinal Chemistry. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

SpectraBase. 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - 13C NMR. [Link]

-

SpectraBase. 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde - MS (GC). [Link]

- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(12), 2345-2356.

- The Anti-MRSA Activity of Phenylthiazoles: A Comprehensive Review. Current Medicinal Chemistry, 29(36), 5678-5690.

- Novel Thiazolo[5,4-b]phenothiazine Derivatives: Synthesis, Structural Characterization, and In Vitro Evaluation. International Journal of Molecular Sciences, 18(7), 1357.

-

The Royal Society of Chemistry. Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. [Link]

-

Table of Characteristic IR Absorptions. [Link]

Sources

- 1. 5-Bromo-2-phenyl-1,3-thiazole | C9H6BrNS | CID 13546649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

The 5-Bromo-2-Phenylthiazole Scaffold: From Synthetic Intermediate to Biologically Active Agent

An In-Depth Technical Guide:

For researchers, scientists, and drug development professionals, the journey of a molecule from a simple building block to a potent therapeutic agent is one of guided discovery. The 5-bromo-2-phenylthiazole core is a compelling example of such a journey. While the unsubstituted 2-phenylthiazole moiety is a recognized pharmacophore present in various approved drugs, the strategic placement of a bromine atom at the 5-position dramatically alters its electronic properties and provides a reactive handle for further chemical modification.[1][2] This guide elucidates the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering field-proven insights into their development.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of this compound derivatives is primarily achieved through two robust and versatile methods: the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[3] The choice of method is dictated by the availability of starting materials and the desired substitution patterns on the phenyl ring.

Suzuki Cross-Coupling: A Modern Approach

The Suzuki coupling is a powerful method for forming the C-C bond between the thiazole and phenyl rings.[3] This approach is favored for its high functional group tolerance, allowing for the synthesis of a diverse library of analogs. The typical strategy involves coupling a 2-bromo-5-substituted-thiazole with a phenylboronic acid derivative.

This protocol describes a representative synthesis of an ethyl 2-phenylthiazole-5-carboxylate derivative, a key intermediate for further derivatization.[4]

Objective: To synthesize Ethyl 2-phenylthiazole-5-carboxylate (Intermediate AM9) via Suzuki-coupling.

Materials:

-

Ethyl 2-bromo-5-thiazole carboxylate (AM7) (1.00 mmol)

-

Phenylboronic acid (AM8) (1.50 mmol)

-

Potassium carbonate (K₂CO₃) (1.50 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

1,4-Dioxane/Water mixture

-

Argon gas

-

Thin Layer Chromatography (TLC) plates

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add ethyl 2-bromo-5-thiazole carboxylate (0.24 g, 1.00 mmol), phenylboronic acid (0.18 g, 1.50 mmol), potassium carbonate (0.21 g, 1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.06 g, 0.05 mmol).

-

Purge the flask with argon gas for 5-10 minutes to create an inert atmosphere. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Add the 1,4-dioxane/water solvent mixture. The biphasic system facilitates the dissolution of both organic and inorganic reagents.

-

Heat the reaction mixture to reflux and maintain for 8 hours under argon.

-

Monitor the reaction progress by TLC until the starting material (ethyl 2-bromo-5-thiazole carboxylate) is completely consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by column chromatography on silica gel to yield the desired white powdery solid.

Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that defines the Suzuki reaction. Potassium carbonate acts as the base required to activate the boronic acid for the transmetalation step.

Caption: Ergosterol Biosynthesis Pathway and CYP51 Inhibition.

Antifungal Activity Data

Novel 2-phenylthiazole derivatives have been synthesized and tested against various fungal strains, demonstrating potent activity, sometimes even against fluconazole-resistant strains. [4]

| Compound ID | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| B9 | C. albicans | 1-16 | [4] |

| B9 | Fluconazole-resistant fungi | Moderate Activity | [4] |

| 6a, 6b | C. tropicalis, C. albicans, C. glabrata | 250 | |

Anticancer Activity: Modulating Key Signaling Pathways

The 2-aminothiazole scaffold is a well-established pharmacophore in oncology. [2]The introduction of the 5-bromo-2-phenyl motif has led to derivatives with significant cytotoxic activity against various cancer cell lines, including A549 (lung), HepG-2 (liver), and MCF-7 (breast). [5][6]

Mechanism of Action: Kinase Inhibition

Many 5-phenylthiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival. [1]A prominent target is the PI3K/AKT signaling pathway, which is frequently dysregulated in human cancers. [1]Inhibition of kinases within this pathway can block downstream signaling, leading to cell cycle arrest and apoptosis. [1]

Caption: PI3K/AKT Signaling Pathway and Therapeutic Intervention.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring significantly influences cytotoxic activity. For instance, compound 7g , with a bromine atom at the C4 position of the phenyl ring, showed the highest activity against the A549 lung cancer cell line. [5]Conversely, electron-donating groups like methoxy on the phenyl ring increased activity against HePG-2 and MCF-7 cells but decreased it against A549 cells, highlighting cell-line-specific effects. [5]

Anticancer Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for representative compounds against various cancer cell lines.

| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7g | 4-Bromo-phenyl | A549 (Lung) | Highest Activity | [5] |

| 7b | 4-Methoxy-phenyl | MCF-7 (Breast) | Highest Activity | [5] |

| 7f | 4-Methoxy-phenyl | HepG-2 (Liver) | Highest Activity | [5] |

| 4b | 3-Bromo-4-hydroxy-benzylidene | MCF-7 (Breast) | 31.5 ± 1.91 | [7] |

| 4b | 3-Bromo-4-hydroxy-benzylidene | HepG-2 (Liver) | 51.7 ± 3.13 | [7] |

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the in vitro cytotoxic activity of compounds on cancer cell lines. [6][7] Objective: To determine the IC₅₀ value of a this compound derivative against the MCF-7 breast cancer cell line.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Staurosporine). [7]3. Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antibacterial and Anti-inflammatory Activities

Beyond antifungal and anticancer effects, the this compound scaffold has been explored for other therapeutic applications.

-

Antibacterial Activity: Thiazole derivatives have long been recognized for their antibacterial properties. [8]Studies on 5-bromo substituted N-acylhydrazone derivatives showed moderate to strong inhibitory activity against various bacterial strains, with some compounds acting as potential adjuvants to enhance the efficacy of existing antibiotics like streptomycin. [9]The presence of the bromo group is often associated with enhanced antibacterial action. [10]

-

Anti-inflammatory Activity: Phenylthiazole derivatives have been synthesized and evaluated for anti-inflammatory properties using methods like the carrageenan-induced rat paw edema model. [11]Several compounds have shown appreciable anti-inflammatory activity, suggesting potential applications in treating inflammatory disorders. [11][12][13][14]The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. [15]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry. The bromine atom not only enhances lipophilicity, potentially improving cell permeability, but also serves as a versatile synthetic handle for creating extensive compound libraries via cross-coupling reactions. [1][2]The derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal effects through CYP51 inhibition, significant anticancer cytotoxicity via modulation of kinase signaling pathways, and promising antibacterial and anti-inflammatory properties. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

- The Leap from Inert Scaffold to Potent Agent: A Comparative Guide to the Biological Activity of 2-Bromo-5-phenylthiazole and Its Derivatives. Benchchem.

- Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Center for Biotechnology Information.

- Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. National Center for Biotechnology Information.

- Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Taylor & Francis Online.

- Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. ResearchGate.

- Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. ResearchGate.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.

- Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information.

- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. PubMed.

- SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research.

- In Vitro Antimicrobial Activity of New Substituted Phenylthiazole Derivatives. Iranian Journal of Toxicology.

- Potential Biological Activities of 2-Amino-5-bromo-4-t-butylthiazole Derivatives. Benchchem.

- Synthesis of Novel 2-Phenylthiazole Derivatives: A Technical Guide. Benchchem.

- A Comparative Analysis of 5-Bromo-2-chlorobenzo[d]thiazole Analogs and Other Kinase Inhibitors in Cancer Research. Benchchem.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.

- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. ResearchGate.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. National Center for Biotechnology Information.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Semantic Scholar.

- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica.

- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.

- Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research.

- Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Center for Biotechnology Information.

- Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Publishing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 5-Bromo-2-phenylthiazole in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Introduction: The Thiazole Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the thiazole ring represents a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the design of therapeutic agents due to its unique electronic properties and its ability to engage in various non-covalent interactions with biological targets.[3][4] From naturally occurring Vitamin B1 (Thiamine) to synthetic blockbuster drugs, the thiazole nucleus is integral to a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects.[5][6][7]

Within this versatile class of compounds, 5-Bromo-2-phenylthiazole emerges as a particularly strategic building block. The presence of a bromine atom at the C5 position offers a reactive handle for a host of powerful cross-coupling reactions, allowing for the systematic and modular construction of complex molecular architectures. Simultaneously, the 2-phenyl group provides a foundational lipophilic moiety that can be tailored to optimize target engagement and pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, characterization, and its versatile application as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNS | |

| Molecular Weight | 240.12 g/mol | |

| CAS Number | 53715-67-6 | |

| Appearance | Solid (typical) | |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization

While a complete, publicly available dataset for this compound is not consolidated in a single source, data from analogous structures, such as its isomer 2-bromo-4-phenylthiazole, provides valuable reference points.

-

¹H NMR: The proton on the thiazole ring (H4) is expected to appear as a singlet in the aromatic region. The phenyl protons will typically present as a multiplet, with protons ortho to the thiazole ring shifted downfield compared to the meta and para protons. For the isomer 2-bromo-4-phenylthiazole, the thiazole proton (H5) appears as a singlet at 8.16 ppm.[8]

-

¹³C NMR: The carbon atoms of the thiazole ring will resonate at characteristic chemical shifts, with the carbon bearing the bromine (C5) being influenced by the halogen's electronic effects. Aromatic carbons of the phenyl group will appear in the typical 120-140 ppm range. For related 2-amino-4-phenylthiazole, the thiazole carbons C2, C4, and C5 appear at approximately 168.8, 150.2, and 101.9 ppm, respectively.[9]

-

IR Spectroscopy: Key vibrational bands would include C=N and C=C stretching frequencies characteristic of the thiazole and phenyl rings, as well as C-Br stretching. For 2-bromo-4-phenylthiazole, characteristic peaks are observed at 3098, 3063 (aromatic C-H), 1476, and 1420 cm⁻¹ (C=C/C=N).[8]

Synthesis of the Core Building Block

The reliable synthesis of this compound is the crucial first step for its utilization. While several routes are plausible, including direct bromination of 2-phenylthiazole, a robust and widely applicable method is the Sandmeyer-type reaction starting from the readily available 2-amino-5-phenylthiazole.

Experimental Protocol: Synthesis via Sandmeyer-type Reaction

This protocol is adapted from a validated procedure for the synthesis of the isomeric 2-bromo-4-phenylthiazole and is expected to provide the desired product with high fidelity.[8]

Reaction Scheme:

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An investigation of phenylthiazole antiflaviviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral properties of (E)-5-(2-bromovinyl)-2'-deoxycytidine-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

The Hantzsch Synthesis: A Technical Guide to 2-Phenylthiazole Derivatives for Advanced Drug Discovery

Abstract

The 2-phenylthiazole moiety is a cornerstone of modern medicinal chemistry, appearing as a privileged scaffold in a multitude of therapeutic agents.[1][2] Its unique physicochemical properties and versatile biological activity make it a focal point for drug development professionals.[3][4] The Hantzsch thiazole synthesis, a classic and robust cyclocondensation reaction, remains one of the most reliable and widely utilized methods for the construction of this critical heterocyclic system.[2][5][6] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Hantzsch synthesis for preparing 2-phenylthiazole derivatives. We will delve into the core reaction mechanism, explore the causality behind experimental choices, present detailed, field-proven protocols, and discuss the broad-ranging applications of the resulting compounds.

The Strategic Importance of the 2-Phenylthiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a bioisostere for various functional groups, enabling it to interact with a wide array of biological targets.[7][8] The addition of a phenyl group at the 2-position introduces further opportunities for molecular interactions and allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] Consequently, 2-phenylthiazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including potent antifungal, anticancer, antiviral, and anti-inflammatory effects.[3][4][9] Notably, the FDA-approved antifungal drugs isavuconazole and fosravuconazole feature a phenylthiazole structure, underscoring the clinical significance of this scaffold.[3]

Decoding the Hantzsch Synthesis: Mechanism and Rationale

First described by Arthur Hantzsch in 1887, this synthesis fundamentally involves the condensation of an α-haloketone with a thioamide.[6][7][10] For the preparation of 2-phenylthiazole derivatives, thiobenzamide is the quintessential thioamide component.[3]

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack (SN2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the haloketone, displacing the halide leaving group.[11][12] This initial SN2 step is often the rate-determining step.[10]

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular attack by the nitrogen atom onto the carbonyl carbon of the ketone.[11]

-

Dehydration: The cyclic intermediate, a hydroxythiazoline, then undergoes dehydration to form the aromatic thiazole ring.[5] This final step is driven by the formation of a stable aromatic system.[13]

Visualizing the Hantzsch Synthesis Mechanism

Caption: The reaction mechanism of the Hantzsch synthesis for 2-phenylthiazole derivatives.

Experimental Design and Protocol Validation

The success of the Hantzsch synthesis hinges on the careful selection of reactants and reaction conditions. Here, we dissect the key parameters and provide a validated, step-by-step protocol.

Causality of Experimental Choices

-

The α-Haloketone: The nature of the halogen atom significantly impacts reactivity. The general order of reactivity is I > Br > Cl, which corresponds to the leaving group ability of the halide.[10] While α-iodoketones are the most reactive and allow for milder reaction conditions, α-bromoketones offer a good balance of reactivity and stability and are widely used.[10][11] α-Chloroketones are less reactive and may require more forcing conditions to achieve comparable yields.[10]

-

The Thioamide: For the synthesis of 2-phenylthiazoles, thiobenzamide is the reagent of choice.[3] The purity of the thiobenzamide is crucial for achieving high yields and minimizing side products.

-

Solvent: Protic solvents like ethanol or methanol are commonly employed as they facilitate the reaction and are effective at dissolving the starting materials.[11][14] In some cases, a mixture of ethanol and water can be used.[14][15]

-

Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.[14] However, the use of more reactive α-iodoketones can sometimes allow for reactions at room temperature.[10]

-

Catalyst: The Hantzsch synthesis is often performed without a catalyst. However, for less reactive substrates or to improve yields and reaction times, both acid and base catalysis can be employed.[16] In recent years, greener approaches using catalysts like silica-supported tungstosilicic acid have also been developed.[14][15]

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of various 2-phenylthiazole derivatives. Note that direct comparison of yields can be influenced by the specific substrates and purification methods used.

| α-Haloketone (R-C(=O)-CH₂-X) | Thioamide | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone (R=Ph, X=Br) | Thiobenzamide | Ethanol | Reflux | 2-4 | 85-95 | [11] |

| 2-Chloroacetophenone (R=Ph, X=Cl) | Thiobenzamide | Ethanol | Reflux | 6-8 | 70-80 | [10] |

| Ethyl bromopyruvate (R=OEt, X=Br) | Thiobenzamide | Ethanol | Reflux | 3-5 | 80-90 | [3] |

| 3-(Bromoacetyl)-coumarin | Thiobenzamide | Acetic Acid | 120 | 5 | ~80 | N/A |

Detailed Experimental Protocol: Synthesis of 2,4-Diphenylthiazole

This protocol provides a reliable method for the synthesis of 2,4-diphenylthiazole from 2-bromoacetophenone and thiobenzamide.

Materials:

-

2-Bromoacetophenone (1.99 g, 10 mmol)

-

Thiobenzamide (1.37 g, 10 mmol)

-

Ethanol (95%, 50 mL)

-

Sodium bicarbonate solution (5% aqueous)

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (10 mmol) and thiobenzamide (10 mmol) in 50 mL of 95% ethanol.

-

Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing 100 mL of a 5% aqueous sodium bicarbonate solution while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4-diphenylthiazole.

-

Dry the purified product under vacuum.

Visualizing the Experimental Workflow

Caption: A standardized workflow for the Hantzsch synthesis of 2-phenylthiazole derivatives.

Applications in Drug Development: Targeting Disease with 2-Phenylthiazoles

The versatility of the Hantzsch synthesis allows for the creation of diverse libraries of 2-phenylthiazole derivatives for screening in various disease models.

-

Antifungal Agents: As previously mentioned, 2-phenylthiazoles are potent inhibitors of lanosterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis.[1][3] The Hantzsch synthesis has been instrumental in developing novel CYP51 inhibitors with broad-spectrum antifungal activity.[3]

-

Anticancer Therapeutics: The 2-phenylthiazole scaffold has been identified in numerous compounds with significant antiproliferative activity against a range of cancer cell lines.[4][9] These derivatives can be readily synthesized via the Hantzsch reaction, allowing for structure-activity relationship (SAR) studies to optimize their potency and selectivity.[9]

Modifications and Modern Iterations of the Hantzsch Synthesis

While the classical Hantzsch synthesis is highly effective, several modifications have been developed to improve its scope and efficiency.

-

Holzapfel-Meyers-Nicolaou Modification: This variation involves the cyclocondensation under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride and pyridine.[17][18] This method is particularly useful for synthesizing thiazoles with preserved stereochemistry from chiral starting materials.[17][18]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the Hantzsch synthesis.[17]

-

One-Pot Multi-Component Reactions: Efficient one-pot procedures have been developed where the α-haloketone, thioamide, and another component (e.g., an aldehyde) react to form more complex thiazole derivatives in a single step.[14][15]

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains a powerful and indispensable tool in the arsenal of medicinal chemists. Its simplicity, reliability, and the ready availability of starting materials make it an ideal method for the construction of the medicinally important 2-phenylthiazole scaffold.[2][5] As our understanding of disease pathways deepens, the ability to rapidly synthesize and screen diverse libraries of 2-phenylthiazole derivatives will continue to be a driving force in the discovery of novel therapeutics. Future innovations in this field will likely focus on developing even more efficient, sustainable, and stereoselective variations of this venerable reaction.

References

- Benchchem. A Comparative Guide to the Hantzsch Thiazole Synthesis: Benchmarking α-Haloketone Efficiency.

- Benchchem.

- Benchchem.

- Chem Help Asap. Hantzsch Thiazole Synthesis.

- Semantic Scholar. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.

- National Center for Biotechnology Information.

- SynArchive. Hantzsch Thiazole Synthesis.

- National Center for Biotechnology Information. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- National Center for Biotechnology Information.

- ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.

- YouTube. synthesis of thiazoles.

- ChemicalBook. Synthesis of Thiazole.

- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.

- ResearchG

- MDPI.

- Royal Society of Chemistry. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.

- ORKG Ask. Synthesis and photochemistry of 2-phenylthiazole.

- PubMed Central.

- CUTM Courseware.

- Scirp.org.

- Asian Journal of Chemistry.

- RSC Publishing. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors.

- PubMed.

- Journal of Pharmaceutical and Scientific Innovation. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides.

- Der Pharma Chemica.

- Organic Chemistry Portal. Thiazole synthesis.

- YouTube.

- PubMed.

- ResearchGate. Mechanism of Hantzsch Thiazole Synthesis.

- International Journal of Trend in Scientific Research and Development.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synarchive.com [synarchive.com]

- 7. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. m.youtube.com [m.youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 17. [PDF] Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

Suzuki coupling reaction for synthesis of 2-phenylthiazoles

An In-Depth Technical Guide to the Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylthiazoles

Abstract

The 2-phenylthiazole motif is a privileged scaffold in medicinal chemistry and drug development, appearing in a multitude of compounds with diverse biological activities, including antifungal and anticancer properties.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the synthesis of these biaryl structures, offering high functional group tolerance and generally high yields.[3][4] This guide provides a comprehensive technical overview of this critical reaction, detailing the underlying mechanism, offering field-proven experimental protocols, and presenting a systematic approach to troubleshooting common challenges. It is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-C bond-forming methodology for the synthesis of 2-phenylthiazole derivatives.

Introduction: The Significance of the 2-Phenylthiazole Core

The thiazole ring is a fundamental structural unit found in various natural products, most notably Vitamin B1 (thiamine).[5] When coupled with a phenyl group at the 2-position, the resulting scaffold becomes a cornerstone for the development of novel therapeutic agents. Derivatives of 2-phenylthiazole have demonstrated a broad spectrum of pharmacological activities. For instance, specific derivatives act as potent inhibitors of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is essential for the integrity of the fungal cell membrane, making them promising antifungal candidates.[1][6] Furthermore, other analogues have been synthesized and evaluated as potential cytotoxic agents against various human cancer cell lines.[2][5] The reliable and efficient synthesis of this key structural motif is therefore of paramount importance to the progression of drug discovery programs.

The Catalytic Heart: Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron species, catalyzed by a palladium(0) complex.[7] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 2-halothiazole. This step, often rate-limiting, forms a Pd(II) intermediate. The reactivity of the halide is critical, following the general trend: I > Br > OTf >> Cl.[3]

-

Transmetalation: This step involves the transfer of the phenyl group from the organoboron species to the Pd(II) complex. Crucially, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [PhB(OH)₃]⁻), which enhances the polarization of the B-C bond and facilitates the ligand transfer.[7][10]

-

Reductive Elimination: The newly formed diorganopalladium(II) intermediate undergoes reductive elimination, forming the final 2-phenylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling for 2-phenylthiazole synthesis.

Field-Proven Experimental Protocol

Achieving a successful and reproducible Suzuki coupling requires careful selection of several key components. For challenging substrates like electron-rich or sterically hindered heteroaryl halides, optimization is often necessary.

Core Components & Recommended Starting Points

| Component | Recommendation | Rationale & Expert Insights |

| Thiazole Substrate | 2-Bromothiazole | Provides a good balance of reactivity and stability. 2-Chlorothiazoles are less expensive but significantly less reactive, often requiring more active catalyst systems and higher temperatures.[3] |

| Boronic Acid | Phenylboronic Acid | Commercially available and generally stable. For sensitive substrates, consider using the more stable pinacol ester derivative to minimize side reactions like protodeboronation.[11] |

| Palladium Pre-catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) species.[11] |

| Ligand | XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd) | For coupling heteroaryl chlorides or bromides, bulky, electron-rich phosphine ligands are highly effective. They promote the rate-limiting oxidative addition step and stabilize the catalytic species.[11][12] |

| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | A strong inorganic base is crucial for activating the boronic acid for transmetalation. The choice can be substrate-dependent, but these are robust starting points.[11] |

| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1 v/v) | Dioxane is an excellent solvent for the organic components. A small amount of water is often beneficial, as it helps dissolve the inorganic base and can facilitate the transmetalation step.[11] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is required, particularly for less reactive aryl chlorides. Monitor for potential decomposition at higher temperatures.[11] |

Step-by-Step Laboratory Procedure

This is a representative protocol and should be optimized for specific substrates.

-

Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-halothiazole (1.0 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. A robust inert atmosphere is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[11]

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

-

Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir vigorously. Microwave irradiation can significantly reduce reaction times from hours to minutes.[13][14]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS at regular intervals until the limiting reagent is consumed. A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species.[11]

-

Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the 2-phenylthiazole.

Troubleshooting Common Reaction Failures

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

| Common Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product | Catalyst Deactivation: Presence of oxygen; impurities in reagents; coordination of thiazole sulfur to the palladium center.[11][15] | Ensure a rigorously inert atmosphere. Use high-purity, degassed solvents and fresh reagents. A higher catalyst loading or a different ligand may be required. |

| Poor Reagent Quality: Boronic acids can degrade over time, especially on storage.[11] | Use fresh, high-purity boronic acid. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) prior to coupling. | |

| Sub-optimal Temperature: The reaction temperature may be too low for the oxidative addition of a less reactive halide (e.g., an aryl chloride).[11] | Gradually increase the reaction temperature, monitoring for both product formation and potential decomposition. | |

| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is often promoted by excess base or water.[11] | Optimize the amount of base (try reducing to 1.5-2.0 equiv.). If the problem persists, consider using anhydrous conditions. |

| Homocoupling | The boronic acid couples with itself to form biphenyl. This is almost always caused by the presence of oxygen.[11] | Improve the degassing procedure for the solvent and ensure the reaction vessel is thoroughly purged with inert gas before and during reagent addition. |

| Incomplete Reaction | Poor Solubility: The starting material or an intermediate may have limited solubility in the chosen solvent system, effectively halting the reaction.[16][17] | Screen alternative solvents (e.g., DMF, Toluene) or solvent mixtures. For highly insoluble substrates, increasing the temperature may help. |

Conclusion

The Suzuki-Miyaura cross-coupling is an indispensable tool in the modern synthetic chemist's arsenal, providing a powerful and highly adaptable method for constructing the 2-phenylthiazole core. A thorough understanding of the reaction mechanism, rational selection of catalyst, ligand, base, and solvent, and a systematic approach to troubleshooting are essential for success. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently synthesize a diverse array of 2-phenylthiazole derivatives to accelerate the engine of drug discovery and materials science.

References

- BenchChem. (2025).

- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-5-(methoxymethyl)thiazole. BenchChem.

- Zhao, et al. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry.

- BenchChem. (2025).

- Various Authors. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.

- Various Authors. (n.d.). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC.

- Various Authors. (n.d.).

- Various Authors. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

- Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14.

- BenchChem. (2025). Technical Support Center: Furan-Thiazole Coupling Reactions. BenchChem.